2-(3-Ethoxyphenyl)-5-fluorobenzoic acid
Description
2-(3-Ethoxyphenyl)-5-fluorobenzoic acid is a benzoic acid derivative featuring a fluorine atom at the 5-position of the benzene ring and a 3-ethoxyphenyl substituent at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity. The ethoxy group (–OCH₂CH₃) contributes to lipophilicity, while the fluorine atom enhances metabolic stability and modulates electronic effects .
Properties
IUPAC Name |
2-(3-ethoxyphenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-2-19-12-5-3-4-10(8-12)13-7-6-11(16)9-14(13)15(17)18/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXSCUKKKCJDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690019 | |
| Record name | 3'-Ethoxy-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-52-8 | |
| Record name | 3'-Ethoxy-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)-5-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-(3-Ethoxyphenyl)-5-carboxybenzoic acid.
Reduction: Formation of 2-(3-Ethoxyphenyl)-5-hydroxybenzoic acid.
Substitution: Formation of 2-(3-Ethoxyphenyl)-5-aminobenzoic acid or 2-(3-Ethoxyphenyl)-5-thiolbenzoic acid.
Scientific Research Applications
2-(3-Ethoxyphenyl)-5-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity to its target, while the ethoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Core
Halogen and Alkoxy Substituents
- 2-((2,6-Dichlorophenyl)amino)-5-fluorobenzoic acid (13c): This analog replaces the ethoxyphenyl group with a dichlorophenylamino moiety. Its synthesis involves hydrolysis of an ester precursor under basic conditions, yielding a 96% purified product .
- 2-Ethoxy-5-fluorophenylboronic acid : Substituting the carboxylic acid group with a boronic acid (–B(OH)₂) alters reactivity, enabling use in Suzuki-Miyaura cross-coupling reactions. This modification highlights the role of functional groups in directing synthetic applications .
Heterocyclic and Sulfur-Containing Analogs
- 2-(Cyclopentylsulfanyl)-5-fluorobenzoic acid : The sulfanyl (–S–) group increases lipophilicity (predicted density: 1.30 g/cm³) and may influence redox activity. Its pKa (3.23) is slightly lower than typical benzoic acids (~4.2), suggesting enhanced acidity due to electron-withdrawing effects of the sulfur atom .
- 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid : Incorporation of a benzofuran ring introduces π-π stacking interactions, as observed in its crystal structure (Cg⋯Cg distance: 3.684 Å). This structural feature could improve solid-state stability .
Physicochemical Properties
Notes:
- The ethoxy group in the target compound increases logP compared to hydroxyl or carboxylic acid analogs, enhancing membrane permeability.
- Electron-withdrawing groups (e.g., –CN, –SO₂Cl) lower pKa values, increasing acidity and solubility in aqueous media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
